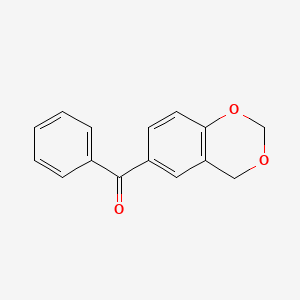

Methanone, 4H-1,3-benzodioxin-6-ylphenyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

苯并二恶英-6-基苯基甲酮, 4H-1,3- 是一种以其独特结构和性质而闻名的化合物。它以一个连接到 4H-1,3-苯并二恶英-6-基苯基部分的甲酮基团为特征。

准备方法

合成路线和反应条件

苯并二恶英-6-基苯基甲酮, 4H-1,3- 的合成通常涉及在受控条件下使适当的前体发生反应。一种常见的方法是在催化剂存在下使 4H-1,3-苯并二恶英-6-基苯基与甲酮前体缩合。 反应条件(如温度、溶剂和催化剂)经过优化以实现高产率和纯度 .

工业生产方法

在工业环境中,苯并二恶英-6-基苯基甲酮, 4H-1,3- 的生产可能涉及使用连续流动反应器进行大规模合成。这种方法可以更好地控制反应参数和可扩展性。 使用自动化系统可确保生产中的一致质量和效率 .

化学反应分析

反应类型

苯并二恶英-6-基苯基甲酮, 4H-1,3- 会发生各种化学反应,包括:

氧化: 该化合物可以使用氧化剂(如高锰酸钾或过氧化氢)进行氧化。

还原: 还原反应可以使用还原剂(如硼氢化钠或氢化铝锂)进行。

常用试剂和条件

氧化: 酸性介质中的高锰酸钾。

还原: 甲醇中的硼氢化钠。

取代: 在催化剂存在下使用溴进行卤化.

主要形成的产物

这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可能会生成羧酸,而还原可能会生成醇 .

科学研究应用

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that derivatives of 4H-benzodioxin compounds exhibit significant anticancer properties. For example, studies have shown that certain benzodioxin derivatives can act as cytotoxic agents against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. Notably, some derivatives have been identified as potential inhibitors of nucleoside transporters, which are crucial in cancer metabolism .

1.2 Antimicrobial Activity

Methanone derivatives have demonstrated antimicrobial properties against a range of pathogens. A study highlighted the effectiveness of these compounds in inhibiting bacterial growth, suggesting their potential use in developing new antibiotics . The structure-activity relationship (SAR) studies of these compounds indicate that modifications to the benzodioxin moiety can enhance their antimicrobial efficacy.

Agricultural Chemistry

2.1 Pesticidal Applications

The benzodioxin framework is known for its role in designing agrochemicals. Methanone, 4H-1,3-benzodioxin-6-ylphenyl- has been explored as a candidate for developing new insecticides and fungicides. Its derivatives have shown effectiveness in protecting crops from various pests and diseases, making them valuable in agricultural practices . Research has focused on optimizing these compounds to improve their stability and bioavailability in agricultural settings.

2.2 Herbicidal Properties

In addition to insecticidal and fungicidal activities, certain derivatives have been investigated for their herbicidal properties. These compounds can inhibit the growth of unwanted vegetation without adversely affecting crop yield, thereby contributing to sustainable agricultural practices .

Synthetic Organic Chemistry

3.1 Synthetic Intermediates

Methanone, 4H-1,3-benzodioxin-6-ylphenyl-, serves as an important synthetic intermediate in the preparation of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as Friedel-Crafts acylation and nucleophilic substitutions . These reactions are crucial for synthesizing pharmaceuticals and other fine chemicals.

3.2 Material Science Applications

The compound's properties have also led to explorations in material science, particularly in developing polymers and other materials with specific optical or electronic properties. Research is ongoing to assess how modifications to the benzodioxin structure can enhance these material characteristics .

Case Study 1: Anticancer Activity

A study conducted on a series of 4H-benzodioxin derivatives revealed that specific modifications could significantly enhance their cytotoxic activity against breast cancer cells (MCF-7). The study utilized cell viability assays and found that certain derivatives exhibited IC50 values lower than standard chemotherapeutics .

Case Study 2: Pesticidal Efficacy

Field trials were conducted using a selected derivative of Methanone, 4H-1,3-benzodioxin-6-ylphenyl-, against common agricultural pests such as aphids and beetles. Results indicated a reduction in pest populations by over 70% compared to untreated controls, demonstrating its potential as an effective pesticide .

作用机制

苯并二恶英-6-基苯基甲酮, 4H-1,3- 的作用机制涉及其与特定分子靶标的相互作用。该化合物可能会与酶或受体结合,调节其活性并触发下游效应。 确切的途径和靶标取决于其应用的背景以及所研究的特定生物系统 .

相似化合物的比较

苯并二恶英-6-基苯基甲酮, 4H-1,3- 可以与其他类似化合物进行比较,例如:

苯并二恶英-6-基-1,3-二氧六环-5-基甲酮, 4H-1,3-: 这种化合物具有类似的结构,但具有额外的二氧六环,这可能会赋予不同的性质和反应性.

4H-1,3-苯并二恶英-6-基(苯基)甲酮: 另一种结构相关的化合物,在甲酮基团上有所不同.

生物活性

Methanone, 4H-1,3-benzodioxin-6-ylphenyl-, also known as Ethanone, 1-(4H-1,3-benzodioxin-6-yl), is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings that highlight its pharmacological properties.

Chemical Structure and Synthesis

Methanone, 4H-1,3-benzodioxin-6-ylphenyl- features a benzodioxin ring system which is significant for its biological activity. The synthesis typically involves the following steps:

- Formation of the Benzodioxin Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Oxidation : The compound can undergo oxidation to introduce functional groups that enhance biological activity.

- Substitution Reactions : Various substituents can be added to modify its pharmacological properties.

The mechanism of action for Methanone, 4H-1,3-benzodioxin-6-ylphenyl- involves its interaction with specific molecular targets such as enzymes or receptors. The benzodioxin structure allows it to bind to hydrophobic pockets in proteins, while the methanone group can participate in hydrogen bonding interactions, modulating the activity of these targets .

Antimicrobial Properties

Research indicates that Methanone, 4H-1,3-benzodioxin-6-ylphenyl- exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains. For instance:

- In vitro studies have demonstrated that derivatives of benzodioxins possess antibacterial properties against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been explored for its anticancer potential. In several studies:

- Cell Proliferation Assays : Methanone was tested on various cancer cell lines, showing promising results in inhibiting cell growth. For example, it demonstrated significant inhibition in ER-positive breast cancer cells .

- Mechanistic Studies : The compound's ability to interfere with estrogen receptor signaling pathways has been highlighted as a mechanism for its anticancer effects .

Comparative Analysis

To better understand the biological activity of Methanone, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methanone, 4H-1,3-benzodioxin-6-ylphenyl | Structure | Antimicrobial, Anticancer |

| 6-Nitro-4H-1,3-benzodioxine | Structure | Antibacterial |

| 1-(2-Hydroxyphenyl)-4H-benzodioxin | Structure | Anticancer |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of Methanone against resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Cancer Cell Line Testing

In another research project focused on breast cancer treatment, Methanone was tested on MCF-7 and MDA-MB-231 cell lines. The results showed that while it inhibited growth in MCF-7 cells effectively, it had minimal effect on MDA-MB-231 cells, indicating selective activity based on estrogen receptor status .

属性

CAS 编号 |

126266-82-8 |

|---|---|

分子式 |

C15H12O3 |

分子量 |

240.25 g/mol |

IUPAC 名称 |

4H-1,3-benzodioxin-6-yl(phenyl)methanone |

InChI |

InChI=1S/C15H12O3/c16-15(11-4-2-1-3-5-11)12-6-7-14-13(8-12)9-17-10-18-14/h1-8H,9-10H2 |

InChI 键 |

KCASBLURSLOWEG-UHFFFAOYSA-N |

规范 SMILES |

C1C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)OCO1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。